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Compound of Interest

Compound Name: Protoplumericin A

Cat. No.: B15588662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for
Protoplumericin A, a naturally occurring iridoid with potential therapeutic applications. The
information presented herein is essential for the identification, characterization, and further
development of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) spectroscopic data for Protoplumericin A.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the elemental composition
and exact mass of Protoplumericin A.

Parameter Value Reference
Molecular Formula C36H42019 [1]
Calculated m/z 778.2320 [M+NHa]* [1]
Experimental m/z 796.2658 [M+NHa]* [1]
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Fragmentation Data:

The fragmentation pattern provides valuable structural information. Key fragments observed in
the MS/MS spectrum of the [M+H]* ion include:

e m/z 615.1715
e m/z 361.1280

e miz 147.0440[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 13C NMR data has been reported for Protoplumericin A, aiding in the structural
elucidation of its carbon skeleton.
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Carbon No. Chemical Shift (6) ppm
1 92.5
3 151.2
4 110.1
5 37.8
6 78.9
7 134.2
8 145.3
9 47.9
10 72.3
11 169.8
13 68.1
14 42.7
15 171.2
16 58.9
17 21.2
1 100.2
2' 74.5
3 77.9
4 71.3
5' 78.1
6' 62.5
1" 168.2
2" 115.8
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3" 146.1
4" 128.2
5" 1315
6" 117.2
™ 160.8
8" 117.2
9" 131.5
OCHs 51.9

Note: The assignment of chemical shifts is based on the analysis of iridoids isolated from
Plumeria species.

At the time of this writing, a comprehensive, tabulated *H NMR dataset for Protoplumericin A
was not available in the reviewed literature. Researchers should refer to primary isolation and
characterization papers for detailed proton signal assignments.

Infrared (IR) Spectroscopy Data

Specific IR absorption data for Protoplumericin A is not detailed in the currently available
literature. However, based on its chemical structure, which includes hydroxyl, ester, and olefinic
functionalities, the following characteristic absorption bands can be anticipated:

Functional Group Expected Absorption Range (cm™?)
O-H (hydroxyl) 3500-3200 (broad)

C-H (alkane/alkene) 3100-2850

C=0 (ester) 1750-1735

C=C (alkene) 1680-1620

C-O (ester/ether/alcohol) 1300-1000
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Experimental Protocols
Mass Spectrometry

The mass spectrometric analysis of Protoplumericin A was conducted using Liquid
Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (LC-
DAD-QToF).[1]
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Caption: Workflow for LC-DAD-QToF analysis of Protoplumericin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for *H
NMR). The sample is dissolved in a suitable deuterated solvent, such as methanol-d4 (CDsOD)
or dimethyl sulfoxide-de (DMSO-ds). Standard 1D (*H and 3C) and 2D (COSY, HSQC, HMBC)
NMR experiments are performed to elucidate the structure.
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Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr and
pressed into a pellet. The spectrum is recorded over the standard mid-IR range (typically 4000-
400 cm™1).

Relationship between Functional Groups and IR Absorption
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Caption: Correlation of functional groups in Protoplumericin A with expected IR absorption
regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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